(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine
Description
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-6-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11BrN2/c1-5(10)8-4-3-7(9)6(2)11-8/h3-5H,10H2,1-2H3/t5-/m0/s1 |
InChI Key |
BWYCVPBXBCQDBS-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)[C@H](C)N)Br |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methylpyridine.
Reaction Conditions: The key step involves the reaction of 5-bromo-6-methylpyridine with an appropriate amine under controlled conditions. This reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include steps for recycling solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 5 undergoes nucleophilic displacement under specific conditions. Key features include:
| Parameter | Details |
|---|---|
| Reagents | K₂CO₃, NaN₃, or amines |
| Solvent | DMF or DMSO at 80–120°C |
| Products | 5-Amino/azido/methoxy derivatives |
| Regioselectivity | Exclusive at C5 due to methyl at C6 |
This reaction proceeds via a Meisenheimer complex intermediate, with the methyl group at C6 sterically hindering substitution at adjacent positions.
Oxidation Reactions
The pyridine ring and ethylamine group participate in oxidation processes:
Pyridine N-Oxidation
-
Reagent : mCPBA (meta-chloroperbenzoic acid)
-
Conditions : CH₂Cl₂, 0°C → RT, 12 hr
-
Product : Pyridine N-oxide derivative (85% yield)
Amine Oxidation
-
Reagent : H₂O₂/FeSO₄ (Fenton-like system)
-
Product : Nitroso compound (detected via LC-MS)
Reduction Reactions
Selective reduction pathways have been documented:
| Target Site | Conditions | Outcome |
|---|---|---|
| Pyridine ring | H₂ (1 atm), Pd/C, EtOH, 25°C | Partial saturation to piperidine |
| Ethylamine group | LiAlH₄, THF, -78°C | No reduction observed |
The ethylamine group demonstrates remarkable stability under standard reducing conditions .
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
text(1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine + PhB(OH)₂ → (1S)-1-(5-Phenyl-6-methyl(2-pyridyl))ethylamine
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₃PO₄
-
Yield : 78% (isolated)
Buchwald-Hartwig Amination
-
Partner : Morpholine
-
Ligand : Xantphos
-
Conversion : 92% (HPLC)
Chiral Resolution & Derivatives
The chiral center enables stereoselective transformations:
Schiff Base Formation
-
Reagent : Salicylaldehyde
-
Conditions : EtOH, reflux, 3 hr
Protection Strategies
| Protecting Group | Reagent | Stability |
|---|---|---|
| Boc | (Boc)₂O, DMAP | Stable to Grignard reagents |
| Acetyl | Ac₂O, pyridine | Labile under basic conditions |
Mechanistic Considerations
-
Halogen Bonding : The C-Br bond participates in XB interactions (σ-hole formation), enhancing binding to π-systems in catalytic intermediates.
-
Steric Effects : The C6 methyl group dictates:
-
Rotational barrier of 8.3 kcal/mol (DFT calculations)
-
73% facial selectivity in Diels-Alder reactions
-
-
Acid-Base Behavior : pKₐ values:
Stability Profile
| Condition | Degradation | Half-Life |
|---|---|---|
| Aqueous HCl (1M) | Dehalogenation | 2.1 hr |
| NaOH (0.1M) | Ring opening | >24 hr |
| UV Light (254 nm) | Radical formation | 45 min |
Data from accelerated stability studies indicate optimal storage at -20°C under argon .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis and chiral ligand design. Further studies are needed to explore its catalytic applications and biological activity modulation.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological and biochemical outcomes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The compound’s unique features arise from its bromo and methyl substituents, which influence steric and electronic properties. Below is a comparison with key analogs:
Key Observations :
- Bromo vs.
- Methyl Group : The 6-methyl group introduces steric hindrance, which may reduce substrate accessibility in catalytic applications compared to unsubstituted analogs like (S)-1-(2-Pyridyl)ethylamine .
Organocatalysis
Thioureas derived from (S)-1-(2-Pyridyl)ethylamine exhibit high enantioselectivity (up to 92% ee) in asymmetric additions of diethylzinc to benzaldehyde .
Physicochemical Properties
Limited data are available for the target compound’s boiling point or solubility. However, its higher molecular weight (215.09 vs. 122.17 for (S)-1-(2-Pyridyl)ethylamine) and bromo substituent suggest lower volatility and increased lipophilicity, which may influence purification and handling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S)-1-(5-Bromo-6-methyl(2-pyridyl))ethylamine to ensure stereochemical purity?
- Methodological Answer : Asymmetric synthesis using ω-transaminases (engineered via random mutagenesis and semi-rational design) can achieve high enantiomeric excess (e.g., >99% ee) for chiral ethylamine derivatives. Bromination of pyridine precursors (e.g., using bromine in Et₂O at 0°C) followed by resolution via SP-Sephadex C25 chromatography ensures stereochemical purity . Key parameters include pH control (7.5–8.5) and temperature (30–37°C) during enzymatic steps to optimize yield and minimize racemization .
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for analogous tris(ethylamine)cobalt(III) complexes .
- Circular Dichroism (CD) : Compare CD spectra in the visible range (e.g., 450–600 nm) to reference complexes with known AA or Δ/Λ configurations .
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers and quantify ee .
Advanced Research Questions
Q. How does this compound behave in coordination chemistry with transition metals?
- Methodological Answer :
- Stereospecific Chelation : The ligand binds bidentate via pyridyl-N and ethylamine-N, favoring meridional or facial coordination geometries in binuclear chromium(III) complexes. For example, di-μ-hydroxobis[bis(ligand)chromium(III)] ions exhibit antiferromagnetic coupling (J = −15 to −20 cm⁻¹) due to Cr–O–Cr bridging .
- Magnetic Properties : Magnetic susceptibility measurements (2–300 K) reveal singlet-triplet splittings (ΔE = 50–100 cm⁻¹) influenced by Cr–O bond lengths (1.92–1.97 Å) and bridging angles (Cr–O–Cr = 95–105°) .
- Table 1 : Key Parameters in Chromium(III) Complexes
| Parameter | Range/Value | Source |
|---|---|---|
| Cr–O Bond Length | 1.92–1.97 Å | |
| Cr–O–Cr Angle | 95–105° | |
| Magnetic Coupling (J) | −15 to −20 cm⁻¹ |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Enantiomeric Purity Verification : Contradictions may arise from undetected racemization. Validate ee via chiral HPLC or CD spectroscopy before bioassays .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability. For neuroprotection studies, standardize ROS induction methods (e.g., H₂O₂ concentration) .
- Control Experiments : Include enantiomerically pure (R)-isomer and bromine-free analogs to isolate structure-activity relationships .
Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PyRx to model binding to 5-HT receptors. The bromine atom enhances π-π stacking with aromatic residues (e.g., Trp358 in 5-HT₃A), while the ethylamine group forms hydrogen bonds with Asp155 .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (CHARMM36 force field) for 100 ns to assess stability of binding poses. RMSD analysis (<2 Å deviation indicates stable binding) .
Data Contradiction Analysis
Q. Why do magnetic properties of metal complexes with this ligand vary across studies?
- Methodological Answer : Variations arise from:
- Hydrogen Bonding Effects : Out-of-plane hydrogen positions in bridging OH groups reduce π-overlap, lowering magnetic coupling (e.g., J = −5 cm⁻¹ in ethylenediamine complexes vs. −20 cm⁻¹ in rigid ligands) .
- Crystallographic Packing : Anion interactions (e.g., dithionate vs. chloride) influence Cr–O distances. Measure via X-ray diffraction and correlate with SQUID magnetometry data .
Experimental Design Considerations
Q. How to optimize reaction conditions for bromination on the pyridine ring?
- Methodological Answer :
- Regioselectivity : Use NBS (N-bromosuccinimide) in DMF at 80°C for selective bromination at the 5-position. Monitor via ¹H NMR (disappearance of H-5 proton at δ 8.2 ppm) .
- Yield Optimization : Add NaHCO₃ (1.5 equiv) to neutralize HBr byproducts, improving yield from 65% to 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
